2,8-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine

Kinase Inhibition MerTK Structure-Activity Relationship

2,8-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine (CAS: 372198-36-2) is a heterocyclic small molecule comprising an imidazo[1,2-a]pyridine core substituted with methyl groups at positions 2 and 8, and a 1H-pyrazol-3-yl group at position This scaffold is a recognized privileged structure in kinase inhibitor design. The compound serves as a key intermediate or simplified analog within broader imidazo[1,2-a]pyridine kinase inhibitor programs, notably those targeting Mer/Axl dual inhibition for immuno-oncology.

Molecular Formula C12H12N4
Molecular Weight 212.25 g/mol
CAS No. 372198-36-2
Cat. No. B3041808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,8-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine
CAS372198-36-2
Molecular FormulaC12H12N4
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESCC1=CC=CN2C1=NC(=C2C3=CC=NN3)C
InChIInChI=1S/C12H12N4/c1-8-4-3-7-16-11(9(2)14-12(8)16)10-5-6-13-15-10/h3-7H,1-2H3,(H,13,15)
InChIKeyUAKAYGWRKXAGEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,8-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine: Chemical Identity and Core Scaffold


2,8-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine (CAS: 372198-36-2) is a heterocyclic small molecule comprising an imidazo[1,2-a]pyridine core substituted with methyl groups at positions 2 and 8, and a 1H-pyrazol-3-yl group at position 3. This scaffold is a recognized privileged structure in kinase inhibitor design [1]. The compound serves as a key intermediate or simplified analog within broader imidazo[1,2-a]pyridine kinase inhibitor programs, notably those targeting Mer/Axl dual inhibition for immuno-oncology [2].

Why Generic Imidazo[1,2-a]pyridine Analogs Cannot Substitute for 2,8-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine


Substitution with other in-class imidazo[1,2-a]pyridines or simple pyrazole isomers is not feasible due to the strict structure-activity relationships (SAR) governing this chemotype [1]. The 2,8-dimethyl substitution pattern on the core is critical for both modulating the compound's lipophilicity and influencing the vector of the pyrazole moiety, which directly impacts kinase hinge-binding interactions [2]. Even minor alterations to the methyl positions or the pyrazole linkage can completely ablate target potency, as these groups are critical for filling the hydrophobic pocket of the enzyme's active site. The specific quantitative evidence for this differentiation is detailed below.

Quantitative Differentiation of 2,8-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine: A Comparator-Based Analysis


Kinase Profiling: MerTK Activity Advantage vs. Unsubstituted Imidazo[1,2-a]pyridine Core

The target compound's 2,8-dimethyl and 3-pyrazolyl substitution is a key pharmacophoric element for MerTK inhibition. While the unsubstituted imidazo[1,2-a]pyridine core is inactive against MerTK (IC50 > 10 µM), compounds incorporating this specific substitution pattern form the basis for potent inhibitors. In the optimized series, a close analog (compound 32) containing the 2,8-dimethyl-3-pyrazolyl motif demonstrates a dramatic >1000-fold increase in MerTK inhibitory activity compared to the core scaffold [1].

Kinase Inhibition MerTK Structure-Activity Relationship

Selectivity Profile: Mer/Axl Dual Inhibition vs. PI3K-p110α-Focused Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridine derivatives are extensively explored as PI3K-p110α inhibitors (e.g., compound 2a with a sulfonyl-pyrazole group shows a p110α IC50 of 0.67 µM) [2]. In stark contrast, the target compound's specific 1H-pyrazol-3-yl (non-sulfonylated) and 2,8-dimethyl arrangement directs its binding affinity towards the Mer/Axl kinases. Optimized lead compounds from this series, which retain the target compound's core motif, demonstrate sub-nanomolar dual Mer/Axl potency (MerTK IC50 = 0.2 nM; Axl IC50 = 0.8 nM) with high selectivity over other kinases, including PI3K isoforms [1].

Kinase Selectivity Immuno-Oncology Mer/Axl

Lipophilic Ligand Efficiency (LLE): Advantage Over Highly Lipophilic Imidazo[1,2-a]pyridine Analogs

A key optimization goal in the Mer/Axl imidazo[1,2-a]pyridine series was reducing lipophilicity (cLogP) to improve in vivo tolerability while maintaining potency [1]. The 2,8-dimethyl-3-pyrazolyl motif offers a lower intrinsic lipophilicity (cLogP ~2.5 for the fragment) compared to later-stage leads with extended aromatic groups (e.g., compound 32, cLogP = 3.8). This translates to a superior Lipophilic Ligand Efficiency (LLE) potential during lead optimization.

Drug-likeness Lipophilicity Mer/Axl

Where to Use 2,8-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine: Recommended Application Scenarios


Design and Synthesis of Novel Mer/Axl Dual Kinase Inhibitors for Immuno-Oncology

Use this compound as a validated starting point or intermediate for structure-based drug design (SBDD) programs targeting Mer/Axl kinases. Its core scaffold is proven to yield highly potent, sub-nanomolar dual inhibitors with in vivo efficacy when combined with anti-PD1 therapy, as demonstrated by the optimization of the imidazo[1,2-a]pyridine series [1].

Kinase Selectivity Profiling Studies

Employ this compound and its derivatives as tool compounds to investigate the functional selectivity against Mer/Axl kinases versus PI3K-p110α isoforms. This is crucial for designing selective chemical probes that can dissect the role of Mer/Axl in tumor microenvironment immunosuppression without confounding PI3K-dependent metabolic effects [1] [2].

Fragment-Based Lead Optimization for Lipophilic Efficiency

Utilize the compound as a low-cLogP fragment hit (cLogP ~2.5) in property-based drug discovery programs. Its relatively low hydrophobicity, coupled with high kinase binding potential, allows for the systematic addition of functional groups (R-groups) to balance potency with drug-like properties, a strategy successfully used to achieve in vivo probe compounds [1].

Quote Request

Request a Quote for 2,8-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.